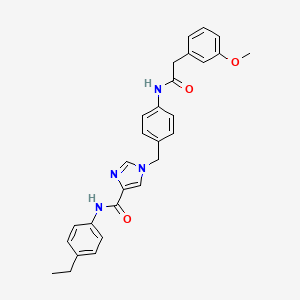

N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

CAS No.: 1251558-46-9

Cat. No.: VC7621723

Molecular Formula: C28H28N4O3

Molecular Weight: 468.557

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251558-46-9 |

|---|---|

| Molecular Formula | C28H28N4O3 |

| Molecular Weight | 468.557 |

| IUPAC Name | N-(4-ethylphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide |

| Standard InChI | InChI=1S/C28H28N4O3/c1-3-20-7-11-24(12-8-20)31-28(34)26-18-32(19-29-26)17-21-9-13-23(14-10-21)30-27(33)16-22-5-4-6-25(15-22)35-2/h4-15,18-19H,3,16-17H2,1-2H3,(H,30,33)(H,31,34) |

| Standard InChI Key | YWYHCCXCDUTBDG-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC |

Introduction

N-(4-ethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound featuring a complex molecular structure composed of an imidazole core, acetamido, and methoxyphenyl groups. This compound belongs to a class of molecules often studied for their potential biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Its design incorporates functional groups that enhance molecular interactions, such as hydrogen bonding and π-π stacking, making it a candidate for pharmaceutical exploration.

Molecular Formula and Weight

-

Molecular Formula: CHNO

-

Molecular Weight: Approximately 429.51 g/mol

Key Structural Features

-

Imidazole Core: The imidazole ring provides aromaticity and potential for hydrogen bonding.

-

Acetamido Group: Enhances solubility and contributes to hydrogen bonding capabilities.

-

Methoxyphenyl Substituent: Adds electron-donating properties, influencing the compound's reactivity.

-

Ethylphenyl Substituent: Increases hydrophobic interactions in biological environments.

Synthesis Pathway

The synthesis of this compound involves multistep reactions, typically starting with:

-

Formation of the Imidazole Core: Using precursors like glyoxal, ammonia, and aldehydes.

-

Introduction of Acetamido Group: Through acylation reactions with acetic anhydride or derivatives.

-

Attachment of Substituents: Employing nucleophilic substitution or coupling reactions to attach the methoxyphenyl and ethylphenyl groups.

Each step requires purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Antimicrobial Activity

Compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria as well as fungi by targeting enzymes like dihydrofolate reductase (DHFR) or disrupting cell wall synthesis .

Enzyme Inhibition

The compound's functional groups suggest potential as an inhibitor of enzymes like proteases or oxidoreductases, which are critical in various diseases.

Analytical Characterization

To confirm the structure and purity of the compound, the following techniques are employed:

-

NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to aromatic protons, methoxy groups, and amide linkages.

-

Mass Spectrometry (MS): Confirms molecular weight.

-

Infrared Spectroscopy (IR): Detects functional groups such as -NH, -C=O, and -OCH.

-

X-Ray Crystallography: Provides detailed information about bond lengths, angles, and three-dimensional arrangement.

Comparative Data Table

| Property | Value/Observation | Technique Used |

|---|---|---|

| Molecular Weight | ~429.51 g/mol | Calculated |

| Solubility | Soluble in DMSO; limited in water | Experimental Prediction |

| NMR Peaks (¹H) | Aromatic protons: 6-8 ppm; Methoxy: ~3.8 ppm | NMR Spectroscopy |

| IR Peaks | Amide C=O: ~1650 cm; NH stretch: ~3300 cm | Infrared Spectroscopy |

| Crystal Structure | Planar aromatic system with hydrogen-bonding sites | X-Ray Crystallography |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume